N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
Description
N-(2-Ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a pyrimidinyloxy core substituted with a pyrrolidine ring and a 2-ethylphenyl group. The compound’s structure (molecular formula: C₂₁H₂₆N₄O₂, molecular weight: ~366.46 g/mol) combines lipophilic (ethylphenyl) and hydrogen-bonding (pyrrolidine) moieties, making it a candidate for pharmacological studies targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-15-8-4-5-9-16(15)21-17(24)13-25-18-12-14(2)20-19(22-18)23-10-6-7-11-23/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQQAANGRRYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the pyrrolidinyl group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyrimidine ring.
Attachment of the ethylphenyl group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Formation of the acetamide moiety: The final step involves the formation of the acetamide moiety through an amidation reaction between the intermediate compound and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 2-ethylphenyl group enhances lipophilicity compared to halogenated (e.g., Cl, F) or methoxy-substituted phenyl rings, favoring membrane permeability but possibly reducing aqueous solubility .
- Molecular Weight : The target compound’s weight (~366.46 g/mol) falls within the optimal range for drug-likeness (typically <500 g/mol), whereas analogs with halogens (e.g., Cl, F) exceed this threshold, risking reduced bioavailability .
Biological Activity
Structure
The chemical structure of N-(2-ethylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide can be represented as follows:
This structure features a pyrimidine ring, which is known to influence various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 288.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound primarily involves its interaction with specific molecular targets in the body. Research indicates that it may act as an inhibitor of certain enzymes or receptors, which could lead to various therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which is involved in lipid metabolism. This inhibition could have implications for metabolic disorders.
- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially affecting neurological pathways.
Therapeutic Potential
Research has indicated several areas where this compound may exhibit therapeutic effects:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation through modulation of cytokine release.
- Anticancer Activity : Some analogs have been shown to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Neurological Disorders : Given its structural similarity to known psychoactive compounds, it may have applications in treating conditions like anxiety or depression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of 15 µM against A431 epidermoid carcinoma cells, indicating potent anticancer activity.
In Vivo Studies
In vivo studies using animal models have shown that the compound can significantly reduce tumor size in xenograft models of human cancer. Furthermore, it exhibited a favorable safety profile with no observed toxicity at therapeutic doses.
Comparative Analysis
A comparative analysis with related compounds reveals that modifications in the pyrimidine moiety can enhance biological activity significantly.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(2-Ethylphenyl)-... | 15 | Anticancer |
| Related Compound A | 25 | Anticancer |
| Related Compound B | 10 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
